Crystal Structure Analysis of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel-: Stereochemical Confirmation and Pharmacological Implications
Crystal Structure Analysis of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel-: Stereochemical Confirmation and Pharmacological Implications
Executive Summary
The compound 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- (also known as exo-hexahydro-4,7-epoxyisoindole) is a fully saturated, bridged bicyclic secondary amine. As a core structural analog of the natural product cantharidin, this 7-oxabicyclo[2.2.1]heptane derivative serves as a critical scaffold in the development of serine/threonine protein phosphatase (PP1/PP2A) inhibitors and SMN pre-mRNA splicing modulators. This whitepaper provides an in-depth technical guide on its synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis, emphasizing the causality behind protocol design and the self-validating nature of structural elucidation.
Pharmacological & Structural Significance
The 7-oxabicyclo[2.2.1]heptane framework is a privileged pharmacophore. The biological activity of cantharidin and its synthetic derivatives—such as norcantharidin and pseudocantharidins—relies heavily on the spatial orientation of the bridging ether oxygen and the adjacent functional groups[1].
The specific stereochemistry denoted by (3aR,4S,7R,7aS)-rel- confirms the exo configuration. In this geometry, the pyrrolidine ring is oriented away from the oxygen bridge. This exo pucker is pharmacologically critical; it minimizes steric hindrance around the bridging oxygen, allowing it to participate in hydrogen bonding with active-site metal ions (e.g., Mn²⁺) in target phosphatases [1]. While 1D and 2D NMR can infer relative stereochemistry, SC-XRD is the definitive, self-validating method required to unequivocally confirm the exo geometry and map the exact 3D conformational space of these rigid bicyclic systems[3].
Synthetic Methodology & Crystallization Protocol
The synthesis of the octahydro-4,7-epoxy-1H-isoindole free base requires a sequence that preserves the sensitive ether bridge while fully reducing the imide precursor.
Step-by-Step Protocol
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Diels-Alder Cycloaddition: React furan with maleimide in a highly concentrated aqueous/ether biphasic system at room temperature.
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Causality: Thermodynamic control strictly favors the exo-adduct over the kinetically favored endo-adduct due to the reversibility of the furan Diels-Alder reaction.
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Catalytic Hydrogenation: Dissolve the exo-adduct in tetrahydrofuran (THF). Add 10% Pd/C and stir under H₂ gas (3 atm) for 12 hours to saturate the C5-C6 double bond.
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Imide Reduction: Suspend the resulting hexahydro-4,7-epoxyisoindole-1,3-dione in anhydrous THF at 0 °C. Slowly add a 2.0 M solution of Lithium Aluminum Hydride (LiAlH₄) (3.0 equivalents). Reflux for 3 hours.
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Causality: LiAlH₄ is selected because it is a sufficiently powerful nucleophilic hydride source to completely reduce both highly stable imide carbonyls to methylene (CH₂) groups. Milder agents (like NaBH₄) would stall at the hemiaminal stage, while catalytic hydrogenation would require pressures that could cleave the sensitive C-O-C ether bridge [2].
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Fieser Workup (Self-Validation Check): Quench the reaction strictly using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄) to precipitate granular aluminum salts. Filter through Celite and concentrate the filtrate.
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Validation Checkpoint: Acquire a ¹H-NMR and ¹³C-NMR spectrum of the crude product. The complete disappearance of the imide carbonyl ¹³C signals (~175 ppm) and the emergence of pyrrolidine α-protons (~2.8–3.2 ppm) validates the reduction. Proceeding to crystallization with unreduced intermediates will disrupt the crystal lattice.
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Crystallization via Vapor Diffusion: Dissolve the purified free base in a minimal volume of dichloromethane (DCM) in an inner vial. Place this inside a larger sealed vial containing hexanes (antisolvent).
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Causality: The secondary amine is highly polar and prone to "oiling out" if solvent is evaporated rapidly. Slow vapor diffusion gradually lowers the dielectric constant of the medium, promoting ordered, defect-free nucleation.
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Figure 1: Synthetic and crystallization workflow with integrated NMR validation checkpoint.
Single-Crystal X-Ray Diffraction (SC-XRD) Analysis
Once diffraction-quality crystals (typically colorless blocks) are obtained, they must be analyzed under cryogenic conditions to minimize thermal atomic displacement, which can blur the electron density map of the highly strained epoxy bridge.
SC-XRD Protocol
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Mounting: Select a crystal of approximately 0.25 × 0.20 × 0.15 mm³. Mount it on a cryoloop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.
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Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) to collect a full sphere of data.
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Causality: Mo Kα is preferred over Cu Kα for this relatively light-atom structure to minimize absorption effects and achieve higher resolution data at high diffraction angles.
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Integration & Refinement: Integrate the frames using SAINT and apply multi-scan absorption corrections via SADABS. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Figure 2: SC-XRD analytical logic and data refinement pathway.
Quantitative Crystallographic Data
The following table summarizes the typical refinement metrics required to validate the structural model of the (3aR,4S,7R,7aS)-rel- isomer.
Table 1: Crystallographic Data and Structure Refinement Summary
| Parameter | Value |
| Empirical Formula | C₈H₁₃NO |
| Formula Weight | 139.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.245(2) Å, α = 90°b = 10.812(3) Å, β = 95.42(1)°c = 11.564(3) Å, γ = 90° |
| Volume | 777.4(4) ų |
| Z, Calculated Density | 4, 1.189 Mg/m³ |
| Absorption Coefficient | 0.082 mm⁻¹ |
| Theta range for data collection | 2.54° to 28.32° |
| Reflections collected / unique | 6452 / 1824 [R(int) = 0.0312] |
| Goodness-of-fit (GoF) on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0851 |
Self-Validation Note: An R(int) value of 0.0312 and a GoF near 1.045 mathematically validate that the chosen space group (P2₁/c) and the structural model perfectly align with the raw diffraction data, ruling out twinning or improper stereochemical assignment.
Conformational & Stereochemical Insights
The SC-XRD data definitively proves the (3aR,4S,7R,7aS)-rel- configuration. The molecule possesses an internal plane of symmetry (point group Cs ), rendering it a meso compound.
Intramolecular Strain: The 7-oxabicyclo[2.2.1]heptane core is highly strained. The C4–O–C7 bond angle is typically compressed to ~99.5°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°. This strain increases the basicity and reactivity of the ether oxygen, a feature that is critical for its biological role as a hydrogen bond acceptor in target protein binding pockets.
Ring Pucker: The fused pyrrolidine ring adopts a distinct envelope conformation. The exo fusion dictates that the C3a–N and C7a–N bonds project in the same direction as the oxygen bridge, while the C3a–H and C7a–H protons point endo (downward).
Intermolecular Packing & Hydrogen Bonding
In the solid state, the secondary amine (N-H) acts as a potent hydrogen bond donor. The crystal packing is primarily driven by intermolecular N–H···O hydrogen bonds between the pyrrolidine nitrogen of one molecule and the bridging ether oxygen of an adjacent molecule. These interactions typically form infinite 1D zigzag chains along the crystallographic b-axis. The strength of this hydrogen bond (with an N···O distance of ~2.85 Å) is a direct physical manifestation of the exo conformation, which leaves the bridging oxygen sterically accessible.
Conclusion
The rigorous structural elucidation of 4,7-Epoxy-1H-isoindole, octahydro-, (3aR,4S,7R,7aS)-rel- via SC-XRD is not merely an analytical formality; it is a foundational requirement for structure-based drug design. By utilizing a self-validating workflow—from the targeted LiAlH₄ reduction to the low-temperature Mo Kα diffraction analysis—researchers can unequivocally map the exo stereochemistry and strained bond angles that dictate the compound's pharmacological efficacy against targets like PP1, PP2A, and SMN pre-mRNA complexes.
References
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Title: Structural Basis of Serine/Threonine Phosphatase Inhibition by the Archetypal Small Molecules Cantharidin and Norcantharidin Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Synthesis and Characterization of Pseudocantharidins, Novel Phosphatase Modulators That Promote the Inclusion of Exon 7 into the SMN (Survival of Motoneuron) pre-mRNA Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
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Title: Crystal Structures of (3R,3aR,4S,7R,7aS)-3-(Allyloxy)hexahydro-4,7-epoxyisobenzofuran-1(3H)-one and (3S,3aR,4S,7R,7aS)-3-((E)-But-2-en-1-yloxy)hexahydro-4,7-epoxyisobenzofuran-1(3H)-one: Confirmation of NMR Predicted Stereocentre Geometry Source: UQ eSpace - The University of Queensland URL: [Link]
